Superior IOP Reduction in Aphakic/Pseudophakic Glaucoma vs. Standard Miotics
In a clinical study of 20 aphakic/pseudophakic glaucoma patients uncontrolled on pilocarpine or carbachol, switching to echothiophate iodide produced a statistically significant improvement in IOP control in 60% of subjects [1]. Separately, in a pediatric aphakic/pseudophakic cohort, echothiophate reduced mean IOP from 29.1 ± 5.3 mmHg to 19.6 ± 6.7 mmHg [2].
| Evidence Dimension | Intraocular Pressure Control Improvement |
|---|---|
| Target Compound Data | 12 of 20 patients (60%) with statistically significant IOP improvement; Mean IOP reduction 9.5 mmHg (29.1→19.6 mmHg) in pediatric aphakic/pseudophakic cohort |
| Comparator Or Baseline | Pilocarpine or carbachol (prior therapy) with uncontrolled IOP; Baseline pediatric IOP 29.1 ± 5.3 mmHg |
| Quantified Difference | 60% response rate in previously uncontrolled patients; 32.6% mean IOP reduction |
| Conditions | Open-angle glaucoma in aphakia/pseudophakia (adult and pediatric populations) |
Why This Matters
This demonstrates clear therapeutic superiority over standard miotics in a specific high-need subpopulation where alternative agents fail, directly guiding formulary selection for aphakic glaucoma management.
- [1] Reichert RW, et al. Intraocular pressure response to the replacement of pilocarpine or carbachol with echothiophate. Graefes Arch Clin Exp Ophthalmol. 1991;229(3):248-250. View Source
- [2] Kraus CL, Trivedi RH, Wilson ME. Intraocular pressure control with echothiophate iodide in children's eyes with glaucoma after cataract extraction. J AAPOS. 2015;19(2):116-8.e1. View Source
